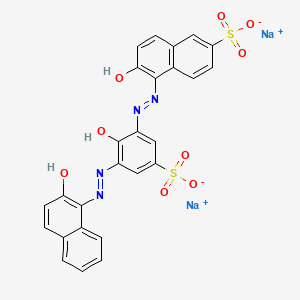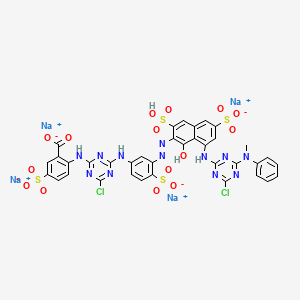
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. The starting materials include 6-ethoxycarbonyloxy-2,5,7,8-tetramethylchroman and 4-(bromomethyl)benzyl thiazolidine-2,4-dione. The reaction proceeds through nucleophilic substitution, where the bromomethyl group is replaced by the chroman derivative under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydrothiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazolidines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound for studying thiazolidinedione derivatives.
Biology: Investigated for its potential antioxidant properties due to the chroman moiety.
Medicine: Explored for its antidiabetic effects, similar to other thiazolidinediones.
Mecanismo De Acción
The mechanism of action of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. The compound binds to PPARs, leading to the activation of genes involved in glucose uptake and insulin sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
Troglitazone: Another thiazolidinedione with similar antidiabetic properties.
Rosiglitazone: Known for its potent PPARγ agonist activity.
Pioglitazone: Widely used in the treatment of type 2 diabetes.
Uniqueness
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione is unique due to the presence of the chroman moiety, which imparts additional antioxidant properties. This makes it a promising candidate for further research in both antidiabetic and antioxidant therapies .
Propiedades
Número CAS |
137786-87-9 |
|---|---|
Fórmula molecular |
C27H31NO7S |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] ethyl carbonate |
InChI |
InChI=1S/C27H31NO7S/c1-6-32-26(31)34-22-15(2)16(3)23-20(17(22)4)11-12-27(5,35-23)14-33-19-9-7-18(8-10-19)13-21-24(29)28-25(30)36-21/h7-10,21H,6,11-14H2,1-5H3,(H,28,29,30) |
Clave InChI |
TUWVRIRVQCCGDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


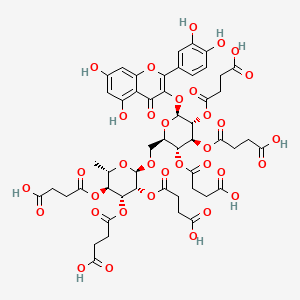
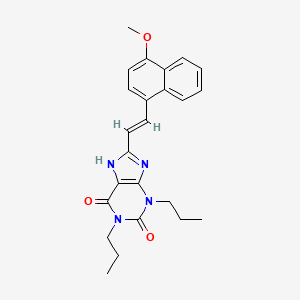



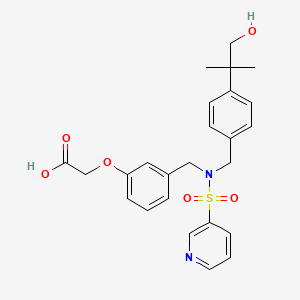
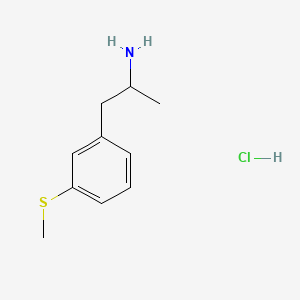

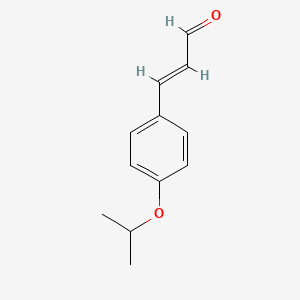

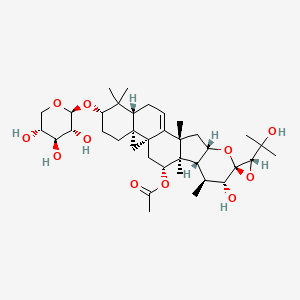
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
